2-Fluoro-1-phenylbutane-1,3-dione

Descripción general

Descripción

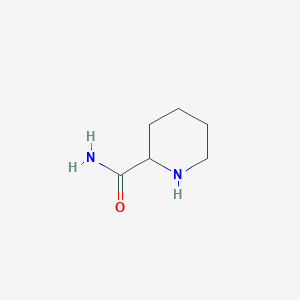

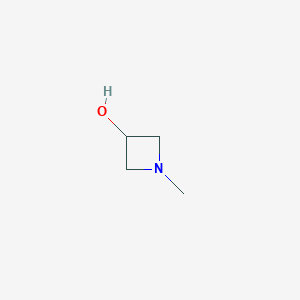

2-Fluoro-1-phenylbutane-1,3-dione is a chemical compound with the molecular formula C10H9FO21. It is used for research purposes1.

Synthesis Analysis

The synthesis of 2-Fluoro-1-phenylbutane-1,3-dione is not explicitly mentioned in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, can be synthesized through various methods2. For instance, one study describes the synthesis of a series of terbium (III) ion complexes with 4,4-difluoro-1-phenylbutane-1,3-dione (HDPBD) and anciliary ligands2.Molecular Structure Analysis

The molecular structure of 2-Fluoro-1-phenylbutane-1,3-dione is not explicitly provided in the search results. However, its molecular formula is C10H9FO21.Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-1-phenylbutane-1,3-dione are not detailed in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, is known to participate in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-1-phenylbutane-1,3-dione are not explicitly provided in the search results. However, a related compound, 1-Phenyl-1,3-butanedione, has a density of 1.1±0.1 g/cm3, a boiling point of 262.2±13.0 °C at 760 mmHg, and a flash point of 96.9±16.8 °C3.Aplicaciones Científicas De Investigación

Colorant Chemistry : A study by Maharramov et al. (2010) found that the colorant 3-(4-fluorophenylhydrazone)pentane-2,4-dione has a stable hydrazone structure and high reactivity, exhibiting the same structure in both DMSO solution and the solid state (Maharramov et al., 2010).

Catalysis : Copper(II) complexes of related β-diketones, including 2-methyl-1-phenylbutane-1,3-dione, have been shown to effectively catalyze C-alkylation reactions, as reported by Lloris et al. (1990) (Lloris et al., 1990).

Fluorination of Organic Molecules : Research by Stavber and Zupan (1983) demonstrated that CsSO4F can efficiently produce high-yielding fluoro derivatives from organic molecules with heteroatoms, such as pentane-2,4-dione and 1,3-dimethyluracil (Stavber & Zupan, 1983).

Polymer Photostabilization : Wu et al. (1991) discovered that β-dicarbonyl compounds with fluoro groups can effectively photostabilize polyisoprene degradation in solutions containing alcohols, which could have applications in protecting cosmetics against photoaging (Wu et al., 1991).

Anticancer Research : Fadda et al. (2012) synthesized new arylazothiophene and arylazopyrazole derivatives with potential as antitumor agents, highlighting the role of these compounds in medicinal chemistry (Fadda et al., 2012).

Crystallography and Ligand Chemistry : Perdih (2014) noted that fluorine atoms in benzoylacetonate ligands influence crystal packing in metal complexes, affecting their properties and potential applications (Perdih, 2014).

Safety And Hazards

Specific safety and hazard information for 2-Fluoro-1-phenylbutane-1,3-dione is not provided in the search results. It is recommended to handle this compound with appropriate safety measures.

Direcciones Futuras

The future directions of research involving 2-Fluoro-1-phenylbutane-1,3-dione are not explicitly mentioned in the search results. However, a related compound, indane-1,3-dione, has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules4. This suggests potential future directions for research involving 2-Fluoro-1-phenylbutane-1,3-dione.

Propiedades

IUPAC Name |

2-fluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(12)9(11)10(13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBOVWUPSFARMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551095 | |

| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-phenylbutane-1,3-dione | |

CAS RN |

109801-25-4 | |

| Record name | 2-Fluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.